4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde
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Overview
Description
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an aldehyde group at position 5. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules .
Mechanism of Action
Target of Action
4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, is known to be biologically active . It serves as a precursor to many important compounds, including those known to be active as anticancer agents . It has also been used in patented studies . .
Mode of Action
It is known that dhmp can be used to prepare novel pyrimidine azo dyes through a diazo coupling reaction . These dyes exist in hydrazon tautomeric forms .
Biochemical Pathways
It is known that dhmp is involved in the synthesis of various important compounds, including anticancer agents .
Result of Action
It is known that dhmp and its derivatives have potential applications in the development of new anticancer medicines .
Action Environment
It is known that the absorption spectra of the dyes prepared from dhmp show positive solvatochromism in chloroform and glacial acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde typically involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide in methanol. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: 4,6-Dihydroxy-2-methylpyrimidine-5-carboxylic acid.
Reduction: 4,6-Dihydroxy-2-methylpyrimidine-5-methanol.
Substitution: 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
Scientific Research Applications
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Lacks the aldehyde group at position 5.
4,6-Dihydroxy-5-nitropyrimidine: Contains a nitro group instead of an aldehyde group at position 5.
Uniqueness: 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSBYJDLSIFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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